

Application Notes and Protocols for Lincomycin-d3 in Veterinary Drug Residue Analysis

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Compound of Interest

Compound Name: *Lincomycin-d3*

Cat. No.: *B15143663*

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Introduction

Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat bacterial infections in food-producing animals.[1][2] Its use, however, raises concerns about potential residues in animal-derived food products such as meat, milk, eggs, and honey, which can pose risks to human health.[1][3] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for lincomycin in various food matrices.[3][4] Accurate and sensitive analytical methods are crucial for monitoring these residues.

This document provides detailed application notes and protocols for the quantitative analysis of lincomycin in various veterinary drug residue matrices using **Lincomycin-d3** as a stable isotope-labeled internal standard. The use of an isotopic internal standard like **Lincomycin-d3** is critical for achieving high accuracy and precision, as it effectively compensates for matrix effects and variations during sample preparation and instrumental analysis.[5] The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive method for the detection and quantification of veterinary drug residues.[6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the analysis of lincomycin in various animal-derived matrices. These values are compiled from various studies and represent typical performance that can be achieved using the protocols outlined below.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Lincomycin

Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Feathers	19	62	[7]
Muscle (Chicken)	22	73	[7]
Liver (Chicken)	10	34	[7]
Pig Liver & Muscle	25-40	40-60	[3][8]
Chicken Kidney & Liver	25-40	40-60	[3][8]
Cow Fat, Liver & Milk	25-40	40-60	[3][8]
Goat Muscle, Liver & Milk	25-40	40-60	[3][8]
Eggs	25-40	40-60	[3][8]
Honey	7	-	[9]

Table 2: Recovery Rates for Lincomycin

Matrix	Spiking Level (µg/kg)	Recovery (%)	Reference
Feathers, Muscle, Liver	Not Specified	98 - 101	[7]
Various Animal Tissues	60, MRL, 2x MRL	71.11 - 98.30	[3][10]
Milk	100, 500, 1000	92.3 - 97.2	[11]
Honey	10, 500, 10000	84 - 107	[9]

Experimental Protocols

Protocol 1: Analysis of Lincomycin in Animal Tissues (Muscle, Liver) and Milk

This protocol is a comprehensive procedure for the extraction, purification, and LC-MS/MS analysis of lincomycin residues in various animal tissues and milk, utilizing **Lincomycin-d3** as an internal standard.

1. Materials and Reagents

- Lincomycin hydrochloride standard
- **Lincomycin-d3** internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (deionized or Milli-Q)
- n-Hexane (HPLC grade)
- Solid Phase Extraction (SPE) cartridges (e.g., Chromabond® Florisil® or Oasis HLB)[7]

2. Sample Preparation and Extraction

- Homogenization: Weigh 2-5 g of homogenized tissue or 5 mL of milk into a 50 mL centrifuge tube.
- Internal Standard Spiking: Spike the sample with an appropriate amount of **Lincomycin-d3** working solution.
- Extraction:
 - Add 10 mL of acetonitrile to the tube.[3][6]

- Vortex for 2 minutes and sonicate for 10 minutes.[3]
- Centrifuge at 12,000 r/min for 10 minutes.[11]
- Collect the supernatant. Repeat the extraction step with another 10 mL of acetonitrile.[6]
- Combine the supernatants.
- Defatting (for fatty tissues and milk):
 - Add 10 mL of n-hexane to the combined extract.[6]
 - Vortex for 1 minute and centrifuge to separate the layers.
 - Discard the upper hexane layer.[6]
- Evaporation: Evaporate the extract to near dryness under a gentle stream of nitrogen at 45 °C.

3. Solid Phase Extraction (SPE) Clean-up

- Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.
- Sample Loading: Reconstitute the dried extract in a suitable loading buffer and load it onto the conditioned SPE cartridge.
- Washing: Wash the cartridge to remove interfering substances.
- Elution: Elute the analytes with a suitable solvent, such as methanol-ammonia solution (95/5, v/v).[12]
- Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[12]

4. LC-MS/MS Analysis

- LC Column: C18 reversed-phase column (e.g., 250 mm x 2.1 mm, 5 µm).[6]

- Mobile Phase: A gradient of 0.1% formic acid in acetonitrile and an ammonium formate buffer.[6]
- Flow Rate: 0.2 mL/min.[6]
- Injection Volume: 10-20 µL.
- Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
- MRM Transitions:
 - Lincomycin: Precursor ion m/z 407.2 -> Product ions m/z 126.1 and 359.2.[6]
 - **Lincomycin-d3**: Monitor the corresponding mass shift for the precursor and product ions.

5. Quantification

Quantification is based on the ratio of the peak area of the lincomycin MRM transitions to the peak area of the **Lincomycin-d3** MRM transitions.[6] A calibration curve is constructed using standards prepared in a blank matrix extract and spiked with a constant amount of the internal standard.

Protocol 2: Analysis of Lincomycin in Honey

This protocol is adapted for the specific challenges of the honey matrix.

1. Materials and Reagents

- Same as Protocol 1.

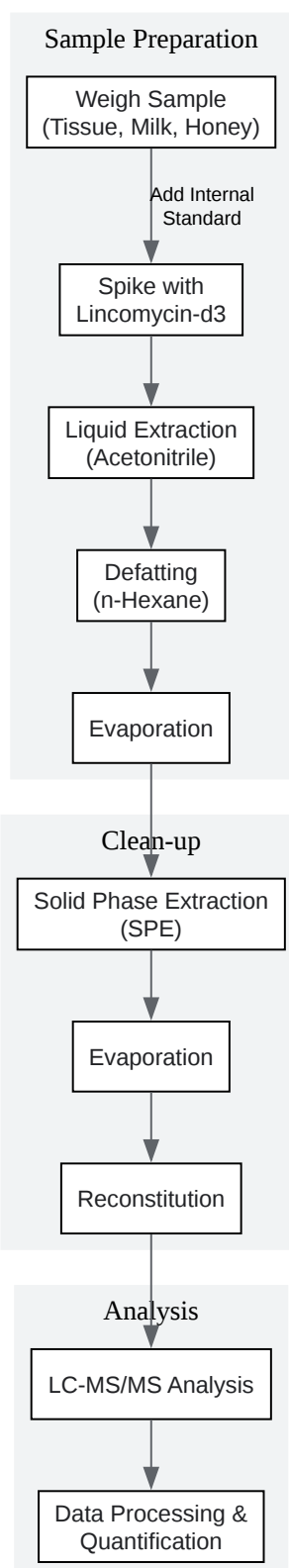
2. Sample Preparation and Extraction

- Dissolution: Weigh 5 g of honey into a 50 mL centrifuge tube and dissolve in 10 mL of water.
- Internal Standard Spiking: Spike the sample with **Lincomycin-d3** working solution.
- Extraction: Proceed with SPE clean-up as described in Protocol 1. The initial liquid-liquid extraction with acetonitrile may not be necessary for honey.

3. SPE Clean-up and LC-MS/MS Analysis

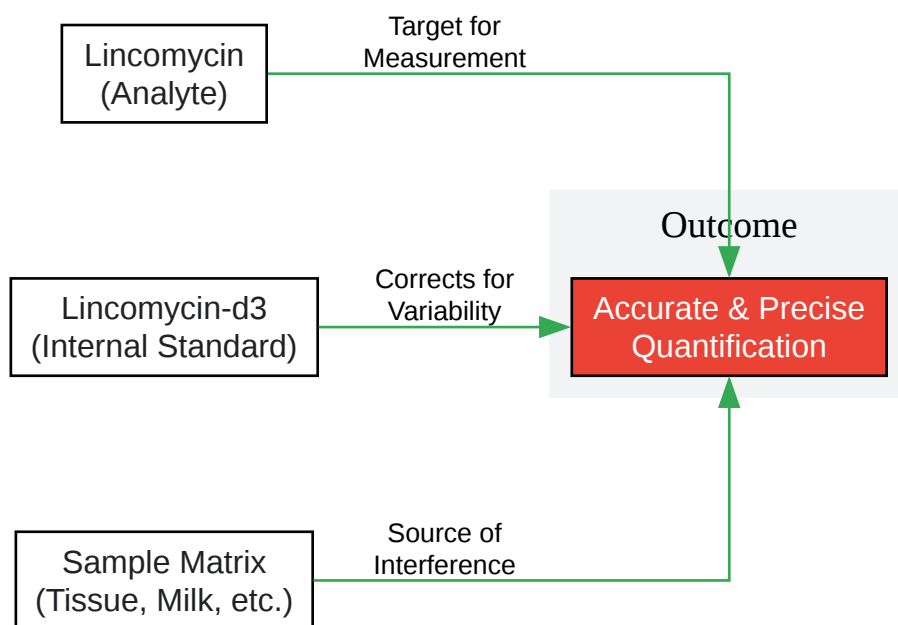
- Follow steps 3 and 4 from Protocol 1. For honey samples, it might be beneficial to re-dissolve the final extract in a smaller volume to concentrate the sample tenfold.[\[12\]](#)

Visualizations



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Caption: Workflow for Veterinary Drug Residue Analysis.



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Caption: Role of **Lincomycin-d3** in Analysis.

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